4-Ethyl-3-hydroxybenzene-1-sulfonic acid
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Overview
Description
4-Ethyl-3-hydroxybenzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of an ethyl group at the fourth position, a hydroxyl group at the third position, and a sulfonic acid group at the first position on the benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-hydroxybenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 4-ethylphenol (4-ethyl-3-hydroxybenzene) using sulfur trioxide or fuming sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the sulfonation process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-hydroxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced under specific conditions to form sulfonates.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Ethyl-3-hydroxybenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug development for various diseases.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-hydroxybenzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the sulfonic acid group can engage in ionic interactions. These interactions can influence various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzenesulfonic acid: Lacks the ethyl group, making it less hydrophobic.
4-Ethylbenzenesulfonic acid: Lacks the hydroxyl group, reducing its ability to participate in hydrogen bonding.
3-Hydroxybenzenesulfonic acid: Lacks the ethyl group, affecting its solubility and reactivity.
Uniqueness
The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to its similar compounds .
Properties
CAS No. |
873838-52-9 |
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Molecular Formula |
C8H10O4S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-ethyl-3-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C8H10O4S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5,9H,2H2,1H3,(H,10,11,12) |
InChI Key |
ZDFBAWMKSMVTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)O)O |
Origin of Product |
United States |
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